cis-1,2,6-Trimethylpiperazine dihydrochloride

Description

Properties

IUPAC Name |

(2S,6R)-1,2,6-trimethylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-6-4-8-5-7(2)9(6)3;;/h6-8H,4-5H2,1-3H3;2*1H/t6-,7+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZLULMXLBYGMPO-DTQHMAPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(N1C)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNC[C@@H](N1C)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical and Biological Characterization of cis-1,2,6-Trimethylpiperazine Dihydrochloride

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the characterization of cis-1,2,6-trimethylpiperazine dihydrochloride, a substituted piperazine derivative of interest to the pharmaceutical and chemical research sectors. Given the limited availability of public data on this specific compound, this document serves as a roadmap for researchers, outlining the essential experimental protocols and theoretical considerations for a thorough evaluation of its basic properties. We will delve into methodologies for determining its physicochemical characteristics, elucidating its structure through spectroscopic analysis, and conducting preliminary assessments of its biological activity and safety profile. The protocols described herein are designed to be self-validating, providing researchers with the tools to generate reliable and reproducible data for this novel chemical entity.

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including antipsychotic, antidepressant, and anxiolytic agents.[1][2] Its unique six-membered heterocyclic structure with two opposing nitrogen atoms allows for diverse substitutions, enabling fine-tuning of its pharmacological and pharmacokinetic properties. The specific substitution pattern of this compound suggests a unique stereochemistry that could influence its interaction with biological targets. As a dihydrochloride salt, its solubility and stability are expected to be enhanced, making it a potentially viable candidate for drug development.[3][4][5] This guide will provide the foundational knowledge and experimental procedures to unlock the potential of this intriguing molecule.

Physicochemical Properties: The Foundation of Drug Developability

A thorough understanding of a compound's physical and chemical properties is paramount in early-stage drug development.[5][6] These properties dictate its formulation possibilities, absorption characteristics, and overall stability. For a novel compound like this compound, a systematic approach to determining these parameters is crucial.

Predicted Physicochemical Data

While experimental data is sparse, computational models can provide initial estimates for key properties. These predictions, while not a substitute for empirical testing, can guide experimental design.

| Property | Predicted Value | Method |

| Molecular Formula | C₇H₁₈Cl₂N₂ | - |

| Molecular Weight | 201.14 g/mol | - |

| Physical State | Solid | Visual Inspection |

| Purity | >95% | As per supplier |

| CAS Number | 1195782-28-5 | - |

Experimental Determination of Physicochemical Properties

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range is indicative of high purity, while a broad range suggests the presence of impurities. Given that hydrochloride salts can be hygroscopic, appropriate handling is essential for accurate measurements.[7][8]

Step-by-Step Protocol for Melting Point Determination

-

Sample Preparation: Finely powder a small amount of this compound.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Hygroscopicity Check: If the compound is suspected to be hygroscopic, seal the open end of the capillary tube using a flame.[7][8]

-

Initial Determination: Place the capillary in a melting point apparatus and heat at a rate of 10-15 °C/min to determine an approximate melting range.[9]

-

Accurate Determination: Repeat the measurement with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C/min.[9]

-

Data Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[9]

The aqueous solubility of a drug candidate is a key determinant of its oral bioavailability. As a dihydrochloride salt, this compound is expected to have good water solubility.

Workflow for Solubility Determination

Caption: Workflow for determining the aqueous solubility of a compound.

Structural Elucidation and Stereochemical Assignment

Spectroscopic techniques are indispensable for confirming the chemical structure and stereochemistry of a molecule. For this compound, a combination of NMR, FTIR, and Mass Spectrometry will provide a comprehensive structural profile.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the detailed structure and stereochemistry of organic molecules.[11] For the target compound, both ¹H and ¹³C NMR will be crucial. The cis relationship of the methyl groups at positions 2 and 6 is expected to be evident in the coupling constants and chemical shifts of the ring protons.[12]

Expected ¹H and ¹³C NMR Spectral Features

| Nucleus | Expected Chemical Shift Range (ppm) | Multiplicity | Key Correlations |

| ¹H | |||

| N-CH ₃ | ~2.5 - 3.0 | Singlet | Correlates with the N-methyl carbon |

| CH -CH₃ | ~3.0 - 3.5 | Multiplet | Shows coupling to the adjacent methyl and ring protons |

| C-CH ₃ | ~1.0 - 1.5 | Doublet | Coupled to the methine proton |

| Piperazine Ring Protons | ~2.5 - 4.0 | Complex Multiplets | Protons on the same and adjacent carbons will show coupling |

| ¹³C | |||

| C H-CH₃ | ~50 - 60 | - | Methine carbons of the piperazine ring |

| N-C H₂-C | ~40 - 50 | - | Methylene carbons of the piperazine ring |

| N-C H₃ | ~40 - 45 | - | N-methyl carbon |

| C-C H₃ | ~15 - 25 | - | Methyl carbons at positions 2 and 6 |

Experimental Protocol for NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).[13]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[14]

-

Advanced Experiments: Perform 2D NMR experiments such as COSY and HSQC to confirm proton-proton and proton-carbon correlations, which will be essential for unambiguous assignment of all signals and confirming the cis stereochemistry.[15]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[13]

Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2950-2850 | C-H stretch | Aliphatic (CH, CH₂, CH₃) |

| 2700-2250 | N-H stretch | Ammonium salt (R₃N⁺-H) |

| 1470-1430 | C-H bend | CH₂ and CH₃ |

| 1150-1050 | C-N stretch | Aliphatic amine |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity.[16]

Experimental Protocol for MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol).

-

Data Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer. ESI is a soft ionization technique suitable for polar and ionic compounds.[17]

-

Data Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion of the free base ([M+H]⁺) at m/z 129.22. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[14][18]

Synthesis of cis-1,2,6-Trimethylpiperazine

While the dihydrochloride salt is the subject of this guide, its synthesis first requires the preparation of the free base, cis-1,2,6-trimethylpiperazine. The synthesis of substituted piperazines can be achieved through various routes. A plausible approach for this specific molecule would involve the cyclization of appropriate precursors followed by N-methylation.

Proposed Synthetic Pathway

Caption: A potential synthetic route to the free base.

This reductive amination approach is a common and efficient method for N-methylation of secondary amines.[19] The subsequent conversion to the dihydrochloride salt can be readily achieved by treating the free base with hydrochloric acid in a suitable solvent.

Preliminary Biological and Safety Assessment

The piperazine scaffold is associated with a wide range of biological activities, making it essential to conduct preliminary screening of any new derivative.[1]

In Vitro Cytotoxicity Screening

An initial assessment of a compound's toxicity is crucial. The MTT assay is a widely used colorimetric assay to measure the metabolic activity of cells, which serves as an indicator of cell viability.[20][21]

Step-by-Step Protocol for MTT Assay

-

Cell Seeding: Plate a suitable cell line (e.g., a cancer cell line like HeLa or a non-cancerous line like HEK293) in a 96-well plate and allow the cells to adhere overnight.[21]

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).[20]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[21]

-

Solubilization: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[20]

General Pharmacological Screening

Based on the known pharmacology of piperazine derivatives, initial screening could focus on central nervous system (CNS) targets.[1][2] This could involve receptor binding assays for dopamine and serotonin receptors, which are common targets for piperazine-containing drugs.[22]

Safety and Handling

While specific toxicity data for this compound is not available, general precautions for handling heterocyclic amines should be followed. It is advisable to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound represents a novel chemical entity with potential applications in drug discovery, stemming from its core piperazine scaffold. This guide has provided a comprehensive, step-by-step framework for its synthesis, physicochemical characterization, structural elucidation, and preliminary biological and safety evaluation. By following these self-validating protocols, researchers can generate the foundational data necessary to understand the properties of this compound and to assess its potential for further development. The methodologies outlined herein are grounded in established scientific principles and are designed to ensure the generation of high-quality, reliable data.

References

- 1. researchgate.net [researchgate.net]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. crystalpharmatech.com [crystalpharmatech.com]

- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 6. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]

- 7. thinksrs.com [thinksrs.com]

- 8. mt.com [mt.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 13. benchchem.com [benchchem.com]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. preprints.org [preprints.org]

- 18. files01.core.ac.uk [files01.core.ac.uk]

- 19. CN101239957A - Synthesis method of N-methylpiperazine - Google Patents [patents.google.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. ojp.gov [ojp.gov]

Navigating the Stereochemical Landscape of Substituted Piperazines: A Technical Guide to cis-1,2,6-Trimethylpiperazine Dihydrochloride

An in-depth technical guide on the core molecular structure of cis-1,2,6-Trimethylpiperazine dihydrochloride for researchers, scientists, and drug development professionals.

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a substituted piperazine of significant interest in medicinal chemistry and pharmacological research. We will delve into its core molecular structure, physicochemical properties, and the stereochemical nuances that govern its biological activity. This document is designed to equip researchers with the foundational knowledge required for its effective synthesis, characterization, and application in drug discovery pipelines.

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous approved drugs across various therapeutic areas, including antipsychotics, antidepressants, and antihistamines. Its prevalence stems from its ability to exist in different conformational states and its capacity for substitution at the 1 and 4 positions, allowing for the fine-tuning of pharmacological properties. The introduction of methyl groups at the 2 and 6 positions, as seen in 1,2,6-trimethylpiperazine, introduces chiral centers and a layer of stereochemical complexity that can profoundly influence receptor binding and overall biological activity. The cis configuration, in particular, imposes specific spatial arrangements of these substituents, which is the central focus of this guide.

Molecular Structure and Physicochemical Properties

The defining feature of this compound is the spatial arrangement of the three methyl groups on the piperazine ring. The "cis" designation indicates that the methyl groups at the 2 and 6 positions are on the same side of the piperazine ring's approximate plane. The third methyl group is located at the 1-position (one of the nitrogen atoms). The dihydrochloride salt form enhances the compound's stability and aqueous solubility, which is often advantageous for pharmaceutical development.

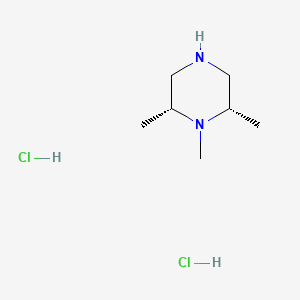

A visual representation of the core molecular structure is provided below:

Caption: 2D representation of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₈N₂·2HCl |

| Molecular Weight | 201.15 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 265-270 °C |

| Solubility | Soluble in water |

Synthesis and Stereochemical Control

The synthesis of this compound requires careful control of stereochemistry to ensure the desired cis relationship between the methyl groups at positions 2 and 6. A common synthetic route involves the reductive amination of a suitable diketone precursor.

Workflow for a Representative Synthesis:

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: Synthesis via Reductive Amination

This protocol is a generalized representation and may require optimization based on specific laboratory conditions and desired scale.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-heptanedione in a suitable solvent such as methanol.

-

Rationale: An inert atmosphere prevents unwanted side reactions with atmospheric components. Methanol is a common solvent for reductive amination as it effectively dissolves the reactants.

-

-

Amine Addition: Add an excess of methylamine (typically as a solution in a solvent like ethanol or THF) to the reaction mixture.

-

Causality: An excess of the amine drives the equilibrium towards the formation of the intermediate imine/enamine, which is crucial for the subsequent reduction.

-

-

pH Adjustment: Adjust the pH of the mixture to approximately 6-7 using a mild acid (e.g., acetic acid).

-

Expertise: The rate of imine formation is pH-dependent. A slightly acidic medium protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the amine. However, a strongly acidic environment would protonate the amine, rendering it non-nucleophilic.

-

-

Reductant Addition: Slowly add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to the reaction mixture.

-

Trustworthiness: Sodium cyanoborohydride is a preferred reducing agent for reductive aminations as it is selective for the reduction of the iminium ion over the carbonyl group of the starting material, minimizing the formation of alcohol byproducts.

-

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), until the starting material is consumed.

-

Workup: Quench the reaction by carefully adding water. Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.

-

Purification: Purify the crude product using column chromatography on silica gel to isolate the desired cis-isomer.

-

Rationale: The cis and trans isomers will likely have different polarities, allowing for their separation by chromatography.

-

-

Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or isopropanol) and add a stoichiometric amount of hydrochloric acid (typically as a solution in the same solvent). The dihydrochloride salt will precipitate out of the solution.

-

Isolation and Characterization: Collect the precipitate by filtration, wash it with a cold solvent, and dry it under a vacuum. Characterize the final product using techniques such as NMR spectroscopy, IR spectroscopy, and melting point analysis to confirm its identity and purity.

Structural Elucidation and Analytical Characterization

Confirmation of the cis stereochemistry is paramount and is typically achieved through a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most definitive.

-

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the three methyl groups. The coupling patterns and chemical shifts of the protons on the piperazine ring can provide insights into their spatial relationships.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will indicate the number of unique carbon environments in the molecule, which should be consistent with the proposed structure.

-

2D NMR Techniques (e.g., NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful tool for confirming the cis configuration. Cross-peaks between the protons of the methyl groups at positions 2 and 6 would provide direct evidence of their spatial proximity.

-

X-ray Crystallography: For a definitive and unambiguous determination of the solid-state conformation and stereochemistry, single-crystal X-ray diffraction is the gold standard.

Applications in Drug Discovery and Research

Substituted piperazines, including cis-1,2,6-trimethylpiperazine, are valuable building blocks in the synthesis of novel therapeutic agents. Their rigidified conformation, compared to more flexible acyclic amines, can lead to higher receptor affinity and selectivity. The specific stereochemistry of the cis isomer can be exploited to design ligands that fit precisely into the binding pockets of biological targets.

Logical Relationship in Drug Design:

Caption: The influence of stereochemistry on pharmacological activity.

Conclusion

This compound represents a fascinating and synthetically challenging molecule where stereochemistry plays a pivotal role in defining its properties and potential applications. A thorough understanding of its structure, coupled with robust synthetic and analytical methodologies, is essential for researchers aiming to leverage this and similar substituted piperazines in the development of next-generation therapeutics. The principles and techniques outlined in this guide provide a solid foundation for such endeavors.

Introduction: The Significance of Stereoisomerism in Piperazine Scaffolds

An In-depth Technical Guide to the Stereochemistry of cis-1,2,6-Trimethylpiperazine Dihydrochloride

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including antipsychotic, antidepressant, and anxiolytic agents.[1] The biological activity of piperazine derivatives is often exquisitely dependent on their three-dimensional structure.[2][3] Subtle changes in the substitution pattern on the piperazine nucleus can lead to significant differences in pharmacological activity.[2] The introduction of chiral centers, as in the case of cis-1,2,6-trimethylpiperazine, imparts a defined stereochemistry that can profoundly influence receptor binding, metabolic stability, and overall pharmacokinetic and pharmacodynamic profiles. This guide provides a detailed exploration of the stereochemical nuances of this compound (CAS Number: 119539-61-5), a molecule with fixed chirality that offers a rigidified framework for drug design.[4]

Conformational Analysis of the cis-1,2,6-Trimethylpiperazine Ring

The stereochemistry of cis-1,2,6-trimethylpiperazine is best understood by analogy to disubstituted and trisubstituted cyclohexanes.[5][6] The piperazine ring, like cyclohexane, predominantly adopts a chair conformation to minimize torsional and steric strain.[7] In this conformation, substituents can occupy either axial or equatorial positions. For cis-1,2,6-trimethylpiperazine, the "cis" designation indicates that the methyl groups at the 2 and 6 positions are on the same side of the ring relative to each other.

The N1-methyl group introduces an additional substituent. The conformational equilibrium of the free base is dynamic, involving both ring inversion and nitrogen inversion. However, in the dihydrochloride salt, protonation of the two nitrogen atoms effectively locks the conformation by preventing nitrogen inversion and significantly raising the barrier to ring inversion.

The most stable chair conformation of the cis-1,2,6-trimethylpiperazinium ion will be the one that minimizes unfavorable steric interactions, particularly 1,3-diaxial interactions.[5] In the case of the cis-2,6-dimethyl substitution pattern, one methyl group will be in an axial position and the other in an equatorial position in one chair form. Upon ring flip, their positions are reversed. The N1-methyl group will preferentially occupy an equatorial position to minimize steric hindrance. Therefore, the conformational equilibrium will be a mixture of two chair conformers, with the predominant conformer having the N1-methyl group in an equatorial position.

Caption: Conformational equilibrium of the cis-1,2,6-trimethylpiperazinium ion.

Stereoselective Synthesis of cis-1,2,6-Trimethylpiperazine

The synthesis of cis-2,6-disubstituted piperazines has been a subject of considerable research, with several stereoselective methods developed.[8][9] A plausible synthetic route to cis-1,2,6-trimethylpiperazine can be adapted from these established methodologies. One such approach involves the reductive cyclization of a dioxime precursor, which has been shown to predominantly yield the cis-isomer.[10]

The proposed synthetic pathway would begin with the appropriate diketone, which is then converted to a dioxime. Subsequent catalytic hydrogenation of the dioxime would lead to the formation of the piperazine ring. The stereochemical outcome, favoring the cis product, is attributed to the delivery of hydrogen from the less sterically hindered face of the C=N double bonds in the cyclic intermediate.[10] The final step would be the N-methylation of the resulting cis-2,6-dimethylpiperazine.

Caption: Proposed synthetic workflow for cis-1,2,6-trimethylpiperazine.

Spectroscopic Characterization: A Predictive Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the stereochemistry of cyclic molecules. For this compound, both ¹H and ¹³C NMR spectra would provide key information.

¹H NMR: The proton NMR spectrum is expected to be complex due to the locked chair conformation and the presence of multiple chiral centers. The chemical shifts and coupling constants of the ring protons would be diagnostic of their axial or equatorial orientation. Protons in axial positions typically resonate at a higher field (lower ppm) than their equatorial counterparts. The coupling constants between adjacent protons (vicinal coupling) are also dependent on the dihedral angle, with larger couplings observed for axial-axial interactions compared to axial-equatorial or equatorial-equatorial interactions.

¹³C NMR: The carbon NMR spectrum of cis-2,6-dimethylpiperazine is known, and can serve as a basis for predicting the spectrum of the trimethyl derivative.[11] The introduction of the N-methyl group would cause a downfield shift of the adjacent ring carbons (C2 and C6) and the N-methyl carbon itself would appear as a distinct signal. The chemical shifts of the C2 and C6 methyl groups would also be influenced by their axial or equatorial disposition.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Prediction |

| N1-CH₃ | ~2.8-3.2 | ~40-45 | Typical range for N-methyl groups in piperazinium salts. |

| C2-H, C6-H | ~3.0-3.6 | ~50-55 | Deshielded by adjacent nitrogen atoms. |

| C3-H₂, C5-H₂ | ~3.2-3.8 | ~45-50 | Methylene protons adjacent to nitrogen. |

| C2-CH₃, C6-CH₃ | ~1.2-1.6 | ~15-20 | Typical range for methyl groups on a saturated ring. |

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state.[12] For this compound, an X-ray crystal structure would unequivocally confirm the cis relationship between the C2 and C6 methyl groups, establish the chair conformation of the piperazine ring, and detail the precise bond lengths, bond angles, and torsional angles.[13] Furthermore, it would reveal the hydrogen-bonding network between the piperazinium cations and the chloride anions, which is crucial for understanding the crystal packing and solid-state properties.[14][15]

Experimental Protocols for Stereochemical Verification

Protocol 1: NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve approximately 10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Note the chemical shifts, multiplicities, and coupling constants of all signals.

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum (proton-decoupled).

-

2D NMR Acquisition (COSY & NOESY):

-

Acquire a COSY (Correlation Spectroscopy) spectrum to establish proton-proton coupling networks and confirm the connectivity within the molecule.

-

Acquire a NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum to identify through-space correlations between protons. This is particularly useful for confirming the cis stereochemistry by observing NOEs between the axial C2-methyl group and the axial protons on the same face of the ring.

-

-

Data Analysis: Integrate all spectroscopic data to assign all proton and carbon signals and confirm the relative stereochemistry.

Caption: Workflow for the stereochemical characterization of this compound.

Protocol 2: Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent system (e.g., methanol/diethyl ether).

-

Crystal Mounting: Select a well-formed crystal and mount it on a goniometer head.

-

Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data.

-

Structural Analysis: Analyze the final crystal structure to determine the molecular conformation, stereochemistry, and intermolecular interactions.

Conclusion: Implications for Drug Development

The defined and rigid stereochemistry of this compound makes it a valuable building block for the synthesis of novel drug candidates. The fixed orientation of the methyl groups can be exploited to achieve selective interactions with biological targets and to fine-tune the physicochemical properties of the parent molecule. A thorough understanding and unambiguous confirmation of its stereochemistry are paramount for rational drug design and the development of safe and effective therapeutics. The methodologies and predictive analyses outlined in this guide provide a comprehensive framework for researchers working with this and related chiral piperazine derivatives.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 2,6-Dimethylpiperazine | C6H14N2 | CID 66056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2,6-Dimethylpiperazine(108-49-6) 13C NMR spectrum [chemicalbook.com]

- 12. cis-2,6-Dimethylpiperazine(21655-48-1) MS spectrum [chemicalbook.com]

- 13. Piperazine Dihydrochloride|CAS 142-64-3|Research Chemical [benchchem.com]

- 14. journals.iucr.org [journals.iucr.org]

- 15. 4-(2,3-Dichlorophenyl)piperazin-1-ium picrate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of cis-1,2,6-Trimethylpiperazine Dihydrochloride

This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of cis-1,2,6-trimethylpiperazine dihydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility for amine hydrochlorides, presents a detailed experimental workflow for solubility determination, and outlines robust analytical techniques for quantification.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a fundamental physicochemical property that significantly influences the biopharmaceutical performance of an active pharmaceutical ingredient (API). For a drug to be absorbed, it must first be in solution at the site of absorption.[1] Consequently, a thorough understanding and accurate measurement of a compound's solubility are paramount during the early stages of drug discovery and development.[2] this compound, as a member of the piperazine class of compounds, presents unique solubility characteristics that are critical to understand for its potential therapeutic applications. Piperazine and its derivatives are integral to numerous drugs with a wide array of therapeutic uses.[3]

Theoretical Framework for Solubility of Amine Dihydrochlorides

The solubility of this compound, an ionic salt, is governed by several key factors. As a dihydrochloride salt of a diamine, its behavior in aqueous and organic media is predictable based on established chemical principles.

The Influence of pH

The piperazine moiety is basic, meaning its ionization state, and therefore its solubility, is highly dependent on the pH of the solution.[4] As a diprotic base, cis-1,2,6-trimethylpiperazine can accept two protons. In its dihydrochloride form, both nitrogen atoms are protonated. The solubility of such compounds is often lowest at high pH (where the un-ionized free base predominates) and increases significantly at lower pH values where the ionized, more polar form is favored.[4][5] This pH-dependent solubility is a critical consideration for oral drug formulations, as the compound will encounter varying pH environments throughout the gastrointestinal tract.

The Common Ion Effect

The common ion effect describes the decrease in solubility of an ionic precipitate when a soluble compound with an ion in common with the precipitate is added to the solution.[6][7] For this compound, the presence of chloride ions from other sources (e.g., hydrochloric acid or other chloride salts in a formulation buffer) can suppress its dissolution.[6][8] According to Le Chatelier's principle, the addition of a common ion shifts the dissolution equilibrium to the left, favoring the solid, undissolved state.[6] This phenomenon is particularly important to consider in the formulation of intravenous and oral solutions, where excipients may introduce common ions.[9]

Solvent Polarity

As an ionic salt, this compound is expected to exhibit higher solubility in polar protic solvents such as water, methanol, and ethanol.[10][11] These solvents can effectively solvate both the protonated piperazine cation and the chloride anions through ion-dipole interactions and hydrogen bonding. Conversely, its solubility is anticipated to be significantly lower in nonpolar aprofotic solvents like hexane, toluene, or diethyl ether, which cannot effectively stabilize the ions.[10]

Experimental Determination of Equilibrium Solubility

A precise and reproducible method for determining the equilibrium solubility of this compound is essential. The isothermal shake-flask method is a widely accepted and robust technique for this purpose.[10][12]

Experimental Protocol: Isothermal Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Materials:

-

This compound (purity > 99%)

-

Selected solvents of analytical grade (e.g., water, phosphate-buffered saline at various pH values, ethanol)

-

Thermostatic shaker bath

-

Calibrated thermometer

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the chosen solvent in sealed vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium with the solid phase has been achieved.[2]

-

Equilibration: Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[10][12] Preliminary experiments should be conducted to determine the time required to reach equilibrium.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature to permit the undissolved solid to settle. Subsequently, centrifuge the samples to further separate the solid and liquid phases.[10]

-

Sample Collection and Preparation: Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles.[13]

-

Dilution: Accurately dilute the filtered supernatant with a suitable mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be repeated at least in triplicate to ensure reproducibility, with the results reported as the mean ± standard deviation.[10]

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Analytical Techniques for Quantification

Accurate quantification of the dissolved solute is critical for reliable solubility data. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of piperazine derivatives.[3][14]

HPLC Method Development Considerations

-

Chromatographic Mode: Reversed-phase HPLC is a common separation mode for piperazine derivatives.[3]

-

Stationary Phase: A C18 column is often a suitable starting point for method development.[10]

-

Mobile Phase: A typical mobile phase might consist of a mixture of acetonitrile and water or methanol and water, often with an additive like trifluoroacetic acid or formic acid to improve peak shape for the amine compound.[15]

-

Detection: Since the piperazine nucleus lacks a strong chromophore, direct UV detection may have limited sensitivity.[3] Derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to form a UV-active product, allowing for more sensitive detection.[3] Alternatively, a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be used, which do not rely on the chromophoric properties of the analyte. For highly sensitive and specific quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice.[16]

Protocol: HPLC-UV Analysis (Post-Derivatization)

Instrumentation:

-

HPLC system with a UV or photodiode array (PDA) detector.[3]

-

Analytical column (e.g., C18, 250 x 4.6 mm, 5 µm).

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Derivatizing agent (e.g., NBD-Cl)

-

Standard of this compound

Procedure:

-

Calibration Curve: Prepare a series of standard solutions of the derivatized analyte at known concentrations to generate a calibration curve.

-

Sample Derivatization: Mix the filtered and diluted sample from the solubility experiment with an excess of the derivatizing agent solution. Heat the mixture as required to facilitate the reaction.[3]

-

Chromatographic Analysis: Inject the derivatized standards and samples onto the HPLC system.

-

Data Analysis: Identify the peak corresponding to the derivatized analyte based on its retention time. Quantify the analyte in the samples by comparing its peak area to the calibration curve.[13]

Caption: HPLC Quantification Workflow.

Data Summary and Interpretation

| Solvent System | Expected Qualitative Solubility | Factors Influencing Solubility |

| Deionized Water | High | Polar, ionic nature; potential for hydrogen bonding. |

| 0.1 M HCl (aq) | Very High | Increased ionization at low pH. |

| pH 7.4 Phosphate Buffer | High | Compound remains significantly protonated. |

| pH 10.0 Carbonate Buffer | Moderate to Low | De-protonation to the less soluble free base begins. |

| Ethanol | Soluble | Polar protic solvent.[17] |

| Acetone | Sparingly Soluble / Insoluble | Lower polarity, less effective at solvating ions.[17] |

| Hexane | Insoluble | Nonpolar solvent.[10] |

Table 1: Anticipated Solubility Profile of this compound.

Conclusion

This technical guide has outlined the critical theoretical considerations and provided a detailed, actionable framework for the experimental determination of the solubility of this compound. By understanding the influence of pH, the common ion effect, and solvent polarity, and by employing robust methodologies such as the isothermal shake-flask method coupled with a validated HPLC analytical procedure, researchers can generate the accurate and reliable solubility data essential for advancing drug development. The protocols and principles described herein provide a self-validating system for obtaining high-quality solubility data, ensuring a solid foundation for formulation design and biopharmaceutical assessment.

References

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. byjus.com [byjus.com]

- 8. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CK12-Foundation [flexbooks.ck12.org]

- 10. benchchem.com [benchchem.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to cis-1,2,6-Trimethylpiperazine Dihydrochloride: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Privileged Scaffold

The piperazine ring represents a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in biologically active compounds.[1] Its unique structural and physicochemical properties, including its ability to engage in various non-covalent interactions and its favorable pharmacokinetic profile, have made it a versatile building block in the design of novel therapeutics.[2][3] This guide focuses on a specific, yet under-explored derivative, cis-1,2,6-trimethylpiperazine dihydrochloride, offering a comprehensive investigation into its synthesis, analytical characterization, and potential pharmacological relevance. As the exploration of chemical space for new drug candidates continues, a thorough understanding of such nuanced structures is paramount for the advancement of pharmaceutical research.[4]

Chemical Identity and Physicochemical Properties

This compound is the hydrochloride salt of the cis-isomer of 1,2,6-trimethylpiperazine. The presence of three methyl groups, one on a nitrogen atom and two on the carbon atoms at positions 2 and 6 in a cis configuration, imparts specific stereochemical and electronic features to the molecule.

| Property | Value | Source |

| IUPAC Name | (2R,6S)-1,2,6-trimethylpiperazine dihydrochloride | N/A |

| CAS Number | 147539-61-5 (for the free base) | [5] |

| Molecular Formula | C₇H₁₈Cl₂N₂ | N/A |

| Molecular Weight | 201.14 g/mol | N/A |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in water | General knowledge |

Stereoselective Synthesis and Purification

Synthesis of cis-2,6-Dimethylpiperazine

A common and effective method for the synthesis of cis-2,6-dimethylpiperazine involves the cyclization of diisopropanolamine in the presence of ammonia and a catalyst. The use of an organic solvent has been shown to significantly improve the selectivity for the cis-isomer.[6][7][8]

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of cis-2,6-Dimethylpiperazine.

Experimental Protocol:

-

Reaction Setup: In a high-pressure autoclave, combine diisopropanolamine, an organic solvent (e.g., toluene or xylene), and a hydrogenation catalyst (e.g., Raney Nickel).[6][8]

-

Ammonia Addition: Introduce ammonia into the autoclave.

-

Reaction Conditions: Heat the mixture to a temperature typically above 180°C. The high temperature also facilitates the isomerization of any trans-isomer formed into the more stable cis-isomer.[6]

-

Work-up and Purification: After the reaction is complete, cool the mixture and filter to remove the catalyst. The organic solvent can be removed by distillation. The resulting mixture of cis- and trans-2,6-dimethylpiperazine can be subjected to crystallization from an appropriate solvent to isolate the pure cis-isomer.[6][7]

N-Methylation of cis-2,6-Dimethylpiperazine

The introduction of the methyl group onto one of the nitrogen atoms can be achieved through standard N-methylation procedures.

Reaction Scheme:

Figure 2: N-methylation of cis-2,6-Dimethylpiperazine.

Experimental Protocol (Eschweiler-Clarke Reaction):

-

Reaction Mixture: To a solution of cis-2,6-dimethylpiperazine in an appropriate solvent, add an excess of formaldehyde and formic acid.

-

Heating: Heat the reaction mixture under reflux for several hours.

-

Work-up: After cooling, make the solution basic with a suitable base (e.g., NaOH) and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude cis-1,2,6-trimethylpiperazine. Further purification can be achieved by distillation or column chromatography.

Formation of the Dihydrochloride Salt

The final step involves the conversion of the free base to its dihydrochloride salt to improve its stability and water solubility.

Experimental Protocol:

-

Dissolution: Dissolve the purified cis-1,2,6-trimethylpiperazine in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).

-

Acidification: Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in an appropriate solvent (e.g., ethereal HCl) dropwise with stirring.

-

Precipitation and Isolation: The dihydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure and confirming the cis stereochemistry.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three methyl groups. The protons on the piperazine ring will exhibit characteristic splitting patterns. The relative integration of the signals will confirm the ratio of protons in the molecule. The coupling constants between the protons at C2 and C6 and the adjacent methylene protons can provide crucial information about their relative stereochemistry. For the cis-isomer, specific coupling constants are expected, which differ from the trans-isomer.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbons and the carbons of the piperazine ring. The chemical shifts of the C2 and C6 carbons will be influenced by the cis orientation of the methyl groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Electron Ionization (EI-MS): In EI-MS, the molecular ion peak (M⁺) for the free base (C₇H₁₆N₂) would be expected at m/z 128.22.[5] The fragmentation pattern of piperazines is often characterized by the cleavage of C-N bonds within the ring and the loss of alkyl substituents.[10][11] Common fragments for substituted piperazines include ions resulting from the loss of a methyl group or cleavage of the piperazine ring.

-

Electrospray Ionization (ESI-MS): For the dihydrochloride salt, ESI-MS in positive ion mode would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 129.23.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of the compound and for separating the cis and trans isomers.

-

HPLC: Reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., trifluoroacetic acid or formic acid) is a suitable method for analyzing the purity of the dihydrochloride salt.[12][13] Chiral HPLC columns can be employed to resolve the enantiomers if a racemic synthesis was performed.[14]

-

GC: Gas chromatography, often coupled with a mass spectrometer (GC-MS), can be used to analyze the free base. A capillary column with a mid-polarity stationary phase is often effective for separating piperazine isomers.[15]

Potential Pharmacological and Biological Activities

Piperazine derivatives are known to exhibit a wide range of pharmacological activities, primarily targeting the central nervous system (CNS).[16][17][18][19][20]

Neuropharmacological Potential

Many piperazine compounds interact with various neurotransmitter receptors, including serotonin, dopamine, and adrenergic receptors.[16][17][21] This interaction underlies their use as anxiolytics, antidepressants, and antipsychotics.[16][18] The substitution pattern on the piperazine ring plays a crucial role in determining the receptor binding profile and the resulting pharmacological effect.[21]

-

Serotonin Receptors: Certain piperazine derivatives act as agonists or antagonists at different serotonin (5-HT) receptor subtypes, influencing mood and behavior.[21]

-

Dopamine Receptors: Interaction with dopamine receptors is a key mechanism for the antipsychotic effects of some piperazine-containing drugs.

-

NMDA Receptors: Some N,N'-substituted piperazine derivatives have been shown to interact with the polyamine modulatory site on the N-methyl-D-aspartate (NMDA) receptor, suggesting a potential role in modulating glutamatergic neurotransmission.[2]

Other Potential Applications

Beyond the CNS, piperazine derivatives have been investigated for a variety of other therapeutic applications, including:

-

Anticancer Activity [3]

-

Antimicrobial and Antifungal Activity [3]

-

Anti-inflammatory Properties [3]

-

Nootropic (Cognition-Enhancing) Effects

While specific biological data for this compound is scarce in the public domain, its structural similarity to other pharmacologically active piperazines suggests that it warrants investigation for its potential effects on the CNS and other biological systems. The specific stereochemistry and methylation pattern of this compound could lead to a unique pharmacological profile with improved potency or selectivity.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on the safety data for related piperazine compounds, the following guidelines are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

Future Directions and Conclusion

This compound represents an intriguing molecule within the vast landscape of piperazine derivatives. This guide has provided a comprehensive overview of its synthesis, characterization, and potential biological relevance, drawing upon established principles of organic chemistry and medicinal chemistry.

The provided synthetic strategies, while based on sound chemical transformations, require experimental optimization and validation. A critical next step for the research community is the full analytical characterization of this compound, including detailed NMR and mass spectrometry data, to establish a definitive reference for future studies.

Furthermore, the potential pharmacological activities of this compound remain largely unexplored. Given the profound impact of the piperazine scaffold on neuroscience and other therapeutic areas, a systematic investigation of this compound's biological effects is highly warranted. Such studies could unveil novel pharmacological properties and pave the way for the development of new therapeutic agents.

References

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 5. researchgate.net [researchgate.net]

- 6. DE19907829A1 - Process for the preparation of cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]

- 7. JP3443583B2 - Method for producing cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]

- 8. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Separation of cis- and trans-cypermethrin by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemscene.com [chemscene.com]

- 15. benthamdirect.com [benthamdirect.com]

- 16. researchgate.net [researchgate.net]

- 17. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 20. ijrrjournal.com [ijrrjournal.com]

- 21. Substituted piperazines as nootropic agents: 2- or 3-phenyl derivatives structurally related to the cognition-enhancer DM235 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of cis-1,2,6-Trimethylpiperazine Dihydrochloride as a Chiral Building Block

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of cis-1,2,6-trimethylpiperazine dihydrochloride, a valuable chiral building block in modern medicinal chemistry. The piperazine scaffold is a privileged structure found in numerous FDA-approved drugs, and the introduction of chirality offers a pathway to enhance potency, selectivity, and pharmacokinetic profiles.[1][2][3][4] This guide details a robust synthetic protocol leveraging the catalytic hydrogenation of a dioxime precursor, which preferentially yields the cis-diastereomer. We offer in-depth explanations for experimental choices, detailed step-by-step protocols, and characterization data to ensure reproducibility and validate product integrity. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis of complex molecular architectures.

Introduction: The Significance of Chiral Piperazines

The piperazine ring is the third most common nitrogen-containing heterocycle in FDA-approved pharmaceuticals, prized for its ability to impart favorable physicochemical properties such as aqueous solubility and to serve as a versatile scaffold for arranging pharmacophoric elements.[1][4] While many successful drugs utilize an unsubstituted piperazine core, the strategic functionalization of the carbon atoms introduces stereocenters, unlocking three-dimensional chemical space that can lead to improved molecular recognition at biological targets.[1][2][3]

cis-1,2,6-Trimethylpiperazine, in particular, offers a conformationally constrained chiral scaffold. The cis relationship between the two methyl groups at the C2 and C6 positions creates a specific spatial arrangement that can be exploited in drug design to enhance binding affinity and selectivity for target proteins. Its utility as a chiral building block stems from its bifunctional nature, allowing for differential substitution at the two nitrogen atoms, making it a powerful tool in the construction of diverse compound libraries for drug discovery.

The synthesis of polysubstituted piperazines, especially with defined stereochemistry, remains a significant challenge.[5] Common strategies include the hydrogenation of pyrazines, reductive amination protocols, and multi-component reactions.[6][7][8][9] The protocol detailed herein focuses on a reductive cyclization of a dioxime, a method noted for its high diastereoselectivity in forming cis-2,6-disubstituted piperazines.[5][10]

Synthetic Strategy Overview

The synthesis of this compound is achieved through a two-step process starting from readily available precursors. The overall workflow is depicted below.

Diagram 1: Overall Synthesis Workflow. A two-stage process involving initial dioxime formation followed by a diastereoselective reductive cyclization.

The key to this synthesis is the second step: the catalytic hydrogenolysis of the N-O bonds in the dioxime intermediate, which proceeds through a proposed dihydropyrazine intermediate. The subsequent hydrogenation of the C=N bonds occurs preferentially from the less sterically hindered face, leading to the desired cis-stereochemistry of the final piperazine product.[5]

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Handle all chemicals with care, consulting their respective Safety Data Sheets (SDS) before use.

Step 1: Synthesis of Dioxime Precursor

This step involves the condensation of N-methylethanolamine with 2,3-butanedione and hydroxylamine to form the key dioxime intermediate.

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-Methylethanolamine | 75.11 | 7.51 g | 0.10 |

| 2,3-Butanedione | 86.09 | 8.61 g | 0.10 |

| Hydroxylamine HCl | 69.49 | 13.9 g | 0.20 |

| Sodium Acetate | 82.03 | 16.4 g | 0.20 |

| Ethanol | 46.07 | 150 mL | - |

| Water | 18.02 | 50 mL | - |

Protocol:

-

Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve hydroxylamine hydrochloride and sodium acetate in a mixture of ethanol and water.

-

Initial Condensation: Add N-methylethanolamine to the solution and stir for 15 minutes at room temperature.

-

Dione Addition: Slowly add 2,3-butanedione to the reaction mixture. An exotherm may be observed; maintain the temperature below 40°C using a water bath if necessary.

-

Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Add 100 mL of dichloromethane (DCM) to the remaining aqueous residue. Transfer to a separatory funnel, wash the organic layer with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude dioxime product.

-

Purification: The crude product can be purified by silica gel column chromatography if necessary, though it is often of sufficient purity for the next step.

Step 2: Reductive Cyclization and Dihydrochloride Salt Formation

This step achieves the crucial ring closure and establishes the cis-stereochemistry. The final product is isolated as a stable dihydrochloride salt.

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Dioxime Precursor | - | 0.05 | - |

| 5% Palladium on Carbon (Pd/C) | - | 1.0 g | - |

| Methanol (MeOH) | 32.04 | 200 mL | - |

| Hydrochloric Acid (2M in Ether) | 36.46 | ~50 mL | ~0.10 |

| Diethyl Ether | 74.12 | 100 mL | - |

Protocol:

-

Catalyst Setup: To a high-pressure hydrogenation vessel (e.g., a Parr shaker), add the 5% Pd/C catalyst.

-

Reaction Mixture: Dissolve the dioxime precursor from Step 1 in methanol and add the solution to the hydrogenation vessel.

-

Hydrogenation: Seal the vessel, flush it several times with nitrogen, and then with hydrogen gas. Pressurize the vessel to 40-50 bar (approx. 580-725 psi) with hydrogen.[5]

-

Reaction Conditions: Heat the mixture to 50°C and stir vigorously for 6-8 hours.[5] The reaction progress can be monitored by observing the cessation of hydrogen uptake.

-

Filtration: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen pressure. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol (2 x 20 mL).

-

Trustworthiness Check: The filtration must be performed carefully to remove all catalyst particles, which could interfere with subsequent steps and product purity. The filtered catalyst should be quenched carefully with water while wet to prevent ignition upon drying.

-

-

Concentration: Combine the filtrate and washes, and remove the methanol under reduced pressure to yield the crude cis-1,2,6-trimethylpiperazine free base as an oil.

-

Salt Formation: Dissolve the crude oil in 100 mL of anhydrous diethyl ether. While stirring, slowly add 2M HCl in diethyl ether. A white precipitate will form immediately.

-

Isolation: Continue adding the HCl solution until no further precipitation is observed. Stir the resulting slurry for 30 minutes at room temperature.

-

Purification: Collect the white solid by vacuum filtration. Wash the solid with cold diethyl ether (3 x 30 mL) to remove any non-basic impurities.

-

Drying: Dry the product, this compound, in a vacuum oven at 40-50°C to a constant weight.

Characterization and Data

The identity and purity of the final product must be confirmed by analytical methods.

Expected Yield: 65-75% (over two steps) Appearance: White to off-white crystalline solid.

Analytical Data Summary:

| Analysis | Expected Result |

| ¹H NMR (400 MHz, D₂O) | Signals corresponding to the three methyl groups and the piperazine ring protons. The cis configuration can be confirmed by the coupling constants and NOE correlations. |

| ¹³C NMR (100 MHz, D₂O) | Peaks corresponding to the three distinct methyl carbons and the three distinct piperazine ring carbons. |

| Mass Spec (ESI+) | m/z = 129.14 [M+H]⁺ (for the free base). |

| Melting Point | >250 °C (decomposes). |

Note: Specific chemical shifts in NMR are dependent on the solvent and reference. The above are general expectations.

Applications in Drug Development

This compound serves as a versatile starting material. The two nitrogen atoms can be functionalized sequentially, often by initial protection of one amine, followed by alkylation or acylation of the other, and subsequent deprotection and functionalization. This allows for the modular synthesis of complex molecules. Reductive amination is a common and powerful method for attaching various substituents to the piperazine nitrogens.[8][11][12]

Diagram 2: General Functionalization Strategy. A representative workflow for using the chiral piperazine in a multi-step synthesis.

This building block is particularly useful in the synthesis of kinase inhibitors, GPCR modulators, and other therapeutic agents where precise three-dimensional orientation of substituents is critical for biological activity.[4][13]

References

- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.de [thieme-connect.de]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. A practical catalytic reductive amination of carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02271C [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. WO1997010222A1 - Method for preparing piperazines - Google Patents [patents.google.com]

- 13. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]

Harnessing the C₂-Symmetry of cis-Piperazine Scaffolds in Asymmetric Catalysis

A Technical Guide for Researchers and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern pharmaceutical and fine chemical synthesis. Chiral piperazines are recognized as "privileged structures" in medicinal chemistry, frequently appearing in blockbuster drugs due to their favorable pharmacokinetic properties.[1] While direct catalytic applications of simple salts like cis-1,2,6-trimethylpiperazine dihydrochloride are not extensively documented in peer-reviewed literature, the inherent chirality and conformational rigidity of the cis-2,6-disubstituted piperazine core make it an exceptional scaffold for the construction of more complex and highly effective chiral ligands.

This guide will focus on a closely related and well-documented analogue, cis-2,6-dimethylpiperazine , to illustrate the synthesis and application of a C₂-symmetric chiral ligand. The principles and protocols detailed herein provide a robust framework for researchers looking to leverage similar piperazine-based structures in their own asymmetric synthesis endeavors. We will delve into the synthesis of a C₂-symmetric bis(oxazoline) ligand, commonly referred to as a "PIPERBOX" ligand, and its subsequent application in a copper-catalyzed asymmetric cyclopropanation reaction.

Part 1: Synthesis of a C₂-Symmetric Bis(oxazoline) "PIPERBOX" Ligand

The C₂ symmetry of a ligand is a powerful design element in asymmetric catalysis, as it reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivity.[2] Here, we detail the synthesis of a PIPERBOX ligand from cis-2,6-dimethylpiperazine and a chiral amino alcohol.

Rationale for Synthesis:

The synthesis involves the condensation of the diamine (cis-2,6-dimethylpiperazine) with a chiral β-amino alcohol derivative to form the bis(oxazoline) rings. The chirality of the final ligand is derived from the readily available chiral amino alcohol, and the piperazine backbone provides a rigid C₂-symmetric scaffold.

Experimental Protocol: Synthesis of (4S,4'S)-2,2'-(cis-2,6-dimethylpiperazine-1,4-diyl)bis(4-phenyloxazoline)

Materials:

-

cis-2,6-Dimethylpiperazine

-

(S)-Phenylglycinol

-

Diethyl malonimidate dihydrochloride

-

Triethylamine

-

Anhydrous Toluene

-

Anhydrous Dichloromethane (DCM)

-

Standard laboratory glassware and purification apparatus (silica gel for column chromatography)

Procedure:

-

Preparation of the Chiral Oxazoline Precursor:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (S)-phenylglycinol (2.0 equivalents) and diethyl malonimidate dihydrochloride (1.0 equivalent) in anhydrous toluene.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add triethylamine (2.2 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and then heat to reflux for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture, filter to remove the triethylamine hydrochloride salt, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the chiral bis(oxazoline) precursor.

-

-

Coupling with cis-2,6-Dimethylpiperazine:

-

To a solution of the purified bis(oxazoline) precursor (1.0 equivalent) in anhydrous DCM, add cis-2,6-dimethylpiperazine (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Once the reaction is complete, wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then purified by silica gel column chromatography to afford the final C₂-symmetric PIPERBOX ligand.

-

Self-Validation Checkpoints:

-

Purity of Starting Materials: Ensure the cis-2,6-dimethylpiperazine and (S)-phenylglycinol are of high purity to avoid side reactions.

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent moisture from interfering with the reaction, especially during the formation of the oxazoline rings.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The C₂ symmetry should be evident in the NMR spectra by the equivalence of the protons and carbons on both sides of the piperazine ring.

Synthetic Workflow Diagram:

Caption: Workflow for the synthesis of a C₂-symmetric PIPERBOX ligand.

Part 2: Application in Asymmetric Cyclopropanation

C₂-symmetric bis(oxazoline) ligands, in complex with transition metals like copper, are highly effective catalysts for a variety of asymmetric transformations, including cyclopropanation.[3]

Application Note: Copper-Catalyzed Asymmetric Cyclopropanation of Styrene

The reaction between an olefin and a diazo compound, catalyzed by a chiral transition metal complex, is a powerful method for the enantioselective synthesis of cyclopropanes. The PIPERBOX-copper(I) complex described here is an excellent catalyst for the cyclopropanation of styrene with ethyl diazoacetate, affording the corresponding cyclopropane derivative with high diastereo- and enantioselectivity.

Experimental Protocol: Asymmetric Cyclopropanation

Materials:

-

PIPERBOX Ligand (synthesized in Part 1)

-

Copper(I) trifluoromethanesulfonate toluene complex (CuOTf·0.5C₇H₈)

-

Styrene

-

Ethyl diazoacetate (EDA)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Catalyst Preparation (in situ):

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the PIPERBOX ligand (0.01 equivalents) and CuOTf·0.5C₇H₈ (0.01 equivalents) in anhydrous DCM.

-

Stir the solution at room temperature for 30-60 minutes to allow for the formation of the chiral copper complex.

-

-

Cyclopropanation Reaction:

-

To the catalyst solution, add freshly distilled styrene (1.0 equivalent).

-

Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).

-

Slowly add a solution of ethyl diazoacetate (1.2 equivalents) in anhydrous DCM to the reaction mixture over several hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the diazo compound and suppress the formation of side products.

-

Stir the reaction at the same temperature until the starting olefin is consumed (monitored by GC or TLC).

-

-

Workup and Purification:

-

Quench the reaction by exposing it to air.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography to separate the cis and trans diastereomers of the cyclopropane product.

-

-

Analysis:

-

Determine the diastereomeric ratio (trans:cis) by ¹H NMR spectroscopy or GC analysis.

-

Determine the enantiomeric excess (ee) of each diastereomer by chiral HPLC or GC analysis.

-

Self-Validation Checkpoints:

-

Anhydrous and Inert Conditions: The reaction is sensitive to moisture and air, which can deactivate the catalyst.

-

Slow Addition of Diazoacetate: Rapid addition can lead to dimerization of the diazoacetate and other side reactions, reducing the yield and selectivity.

-

Reproducibility: Consistent results depend on the precise control of temperature, addition rate, and purity of reagents.

Performance Data:

The performance of PIPERBOX-type ligands in asymmetric cyclopropanation is typically high. The following table provides representative data for similar bis(oxazoline) copper-catalyzed reactions.

| Olefin | Diazo Reagent | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (trans) | Enantiomeric Excess (cis) |

| Styrene | Ethyl Diazoacetate | >95:5 | >98% | >95% |

| 1-Octene | tert-Butyl Diazoacetate | >90:10 | >97% | >90% |

Mechanistic Insight:

The high level of stereocontrol is attributed to the formation of a chiral copper-carbene intermediate. The C₂-symmetric ligand creates a chiral pocket around the metal center, directing the approach of the olefin to one face of the carbene, thereby controlling the absolute stereochemistry of the newly formed stereocenters.

Proposed Transition State Diagram:

Caption: Simplified model of the olefin approaching the chiral copper-carbene intermediate.

References

- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. C2-Symmetric ligands - Wikipedia [en.wikipedia.org]

- 3. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for cis-1,2,6-Trimethylpiperazine dihydrochloride in Pharmaceutical Intermediates

Introduction